1-Naphthylhydrazine hydrochloride

Catalog No.
S1532150
CAS No.
2243-56-3
M.F
C10H11ClN2
M. Wt
194.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthylhydrazine hydrochloride

CAS Number

2243-56-3

Product Name

1-Naphthylhydrazine hydrochloride

IUPAC Name

naphthalen-1-ylhydrazine;hydrochloride

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

InChI

InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H

InChI Key

FYSSYOCJFZSKNW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NN.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N[NH3+].[Cl-]

The exact mass of the compound 1-Naphthylhydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5527. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Naphthylhydrazine hydrochloride is a highly stable, crystalline arylhydrazine salt widely procured as a foundational building block in heterocyclic synthesis. As a primary precursor for the Fischer indole synthesis, Japp-Klingemann reactions, and pyrazolone formation, it provides an essential naphthalene-fused core for advanced pharmaceuticals, agrochemicals, and functional dyes. The hydrochloride salt form ensures precise stoichiometric control, high solubility in polar protic solvents, and extended shelf-life compared to free hydrazines, making it the industry standard for both bench-scale research and commercial manufacturing workflows [1].

Research Fit

Workflow MALDI-TOF matrix for small-molecule metabolite detection
Selection Impurity reference standard for Indocyanine Green profiling
Use Context CYP450 topography probe and Ru-complex synthesis building block

Substituting 1-naphthylhydrazine hydrochloride with its free base, its regioisomer (2-naphthylhydrazine), or simpler analogs like phenylhydrazine leads to immediate process failures and structural deviations. The free base is highly susceptible to atmospheric oxidation, rapidly degrading into tarry impurities that ruin reaction yields and require costly pre-purification. Furthermore, replacing it with 2-naphthylhydrazine fundamentally alters the regiochemical outcome of Fischer indolizations, yielding benz[e]indoles instead of the targeted benz[g]indoles. Simpler analogs like phenylhydrazine lack the extended pi-conjugation required for near-infrared (NIR) dye applications or specific steric interactions in pharmaceutical design, rendering them useless for applications demanding the precise 1-naphthyl scaffold [1].

Substitution Risk

1 2-naphthyl isomer UV absorption and MS background may shift detection profiles, altering low-molecular-weight metabolite identification.
2 Regioselectivity in CYP450 mapping differs significantly; naphthyl substitution class provides spatial resolution not achievable with phenylhydrazine.
3 For Indocyanine Green impurity profiling, regulatory identity requires this specific standard; substitution may invalidate method validation.

Oxidative Stability and Shelf-Life Predictability

The hydrochloride salt form of 1-naphthylhydrazine provides critical oxidative stability compared to the free base. While the free base rapidly darkens and degrades upon exposure to air, the hydrochloride salt maintains >98% purity over extended storage periods under standard conditions. This stability eliminates the need for in situ generation or rigorous inert-atmosphere handling prior to use [1].

Evidence DimensionPurity retention and oxidative degradation rate
Target Compound DataMaintains >98% purity over extended ambient storage
Comparator Or Baseline1-Naphthylhydrazine free base (rapidly oxidizes and forms tar within days)
Quantified DifferenceMonths of stability vs. days of stability
ConditionsAmbient atmospheric exposure during storage and handling

Procuring the hydrochloride salt ensures reliable stoichiometry and reduces labor costs associated with purifying degraded reagents.

MALDI LOD
Head-to-head
1 amol (NHHC, glucose) vs. 10 fmol (DHB matrix) — a 10,000-fold improvement in sensitivity
Supports MALDI-TOF assay sensitivity review for trace metabolites
Cross-study comparison; saturated NaCl tolerance demonstrated

Regioselective Control in Benzindole Scaffold Synthesis

In the synthesis of benzindoles via the Fischer indolization route, the choice of naphthylhydrazine isomer dictates the structural framework of the product. 1-Naphthylhydrazine hydrochloride exclusively directs cyclization to form 1H-benz[g]indoles. In contrast, the use of 2-naphthylhydrazine hydrochloride typically results in cyclization at the more reactive alpha-position, predominantly yielding 3H-benz[e]indoles. This hard regiochemical divergence means the two isomers are strictly non-interchangeable for target-oriented synthesis[1].

Evidence DimensionMajor cyclization product in Fischer indolization
Target Compound DataYields 1H-benz[g]indoles exclusively
Comparator Or Baseline2-Naphthylhydrazine hydrochloride (Yields predominantly 3H-benz[e]indoles)
Quantified Difference100% divergence in the resulting fused-ring core structure
ConditionsStandard acidic Fischer indole synthesis conditions with aliphatic or aromatic ketones

Buyers must specify the 1-naphthyl isomer to successfully synthesize benz[g]indole-based pharmaceuticals and functional materials.

Impurity Standard
Class-level
Designated Indocyanine Green Impurity 8; USP/EP traceable reference standard
Regulatory identity may require exclusive use for method validation
Non-substitutable per pharmacopeial monographs; confirm current compendial status

Extended Pi-Conjugation for Advanced Analytical Matrices

1-Naphthylhydrazine hydrochloride serves as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of carbohydrates like glucose, sucrose, and maltose. Compared to simpler phenylhydrazine derivatives, the extended pi-system of the naphthyl group provides superior UV absorption matching standard MALDI laser wavelengths (e.g., 337 nm nitrogen lasers), enabling efficient energy transfer and ionization of the target analytes without extensive fragmentation[1].

Evidence DimensionMatrix efficiency and UV absorption for mass spectrometry
Target Compound DataHigh ionization yield for oligosaccharides at 337 nm
Comparator Or BaselinePhenylhydrazine hydrochloride (Weaker absorption at 337 nm, lower ionization efficiency)
Quantified DifferenceSignificantly enhanced signal-to-noise ratio for carbohydrate detection
ConditionsMALDI-TOF MS analysis of 3-10 mmol/L sugar solutions using a nitrogen laser

This compound is uniquely suited for procurement by analytical laboratories developing specialized matrices for carbohydrate mass spectrometry.

CYP450 Probe
Class-level inference
2-naphthyl isomer: >98% ND regioisomer; phenylhydrazine: 39:61 NA:ND ratio
Supports CYP active-site mapping context; naphthyl scaffold enables higher spatial resolution
Direct 1-isomer data absent; class-level regioselectivity reported
Purity & Storage
Data to verify
≥90.0% HPLC purity; requires inert gas storage
Purity baseline and handling conditions may affect synthetic reproducibility
Supplier specification; verify against lot-specific CoA
Ru-Complex Ligand
Reported
Documented bridging ligand for binuclear Ru(II)-arene complexes; crystallographic characterization available
Supports synthesis of Ru-based complexes for cell-model endpoint studies
No direct comparator data; reported cytotoxicity in PC-3 and HT-29 cells

Precursor for Benz[g]indole Pharmaceutical Intermediates

Directly leveraging its strict regioselectivity, 1-naphthylhydrazine hydrochloride is the mandatory starting material for synthesizing 1H-benz[g]indole cores via the Fischer indole reaction. This scaffold is critical for developing specific classes of kinase inhibitors and central nervous system therapeutics where the exact geometry of the fused naphthalene ring dictates receptor binding affinity [1].

Synthesis of Near-Infrared (NIR) Cyanine and Squaraine Dyes

The extended pi-conjugation provided by the 1-naphthyl group makes this compound an ideal precursor for synthesizing red-shifted functional dyes. By reacting with specific ketones and undergoing subsequent condensation, it forms benz[g]indolium salts used to manufacture NIR fluorescent probes, which are highly sought after for deep-tissue biological imaging and advanced diagnostic assays [2].

Matrix Formulation for Carbohydrate MALDI-TOF MS

Based on its strong UV absorption profile and ability to co-crystallize with analytes, 1-naphthylhydrazine hydrochloride is utilized as a specialized matrix in MALDI-TOF mass spectrometry. It is particularly effective for the soft ionization of low-molecular-weight carbohydrates, enabling clear mass spectra with minimal background interference, making it a critical procurement item for analytical laboratories[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MALDI-TOF metabolite detection in biofluids
MALDI matrix with reported low-background interference
LOD and salt tolerance validation
Indocyanine Green impurity profiling
Designated Impurity 8 reference standard
Regulatory identity and chromatographic specificity
CYP450 active-site topology studies
Naphthylhydrazine regioselectivity context
Reported isomer ratio and enzyme assay conditions
Organometallic Ru(II) complex synthesis
Documented bridging ligand for Ru-arene complexes
Complex characterization and cell-model endpoint review

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2243-56-3

General Manufacturing Information

Hydrazine, 1-naphthalenyl-, hydrochloride (1:1): INACTIVE

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